4,6-Dichlorobenzene-1,3-disulfonamide
Description
4,6-Dichlorobenzene-1,3-disulfonamide (CAS: 21784-69-0) is a chlorinated aromatic compound featuring two sulfonamide groups at the 1,3-positions and chlorine atoms at the 4,6-positions on the benzene ring. This structural arrangement confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and industrial synthesis. While direct applications of the 4,6-dichloro derivative are sparsely documented in the provided evidence, its structural analogs—particularly 4,5-dichlorobenzene-1,3-disulfonamide (Diclofenamide) and amino-substituted variants—demonstrate significant pharmacological activity, such as carbonic anhydrase inhibition and use in diuretic drug synthesis .
Properties
CAS No. |
21784-69-0 |
|---|---|
Molecular Formula |
C6H6Cl2N2O4S2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4,6-dichlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
SGRAVQRDXAGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Disulfonation with Chlorosulfonic Acid
3-Chloroaniline undergoes sulfonation using excess chlorosulfonic acid (ClSO₃H) at elevated temperatures (140–160°C). The reaction produces 4,6-dichlorobenzene-1,3-disulfonyl chloride as an intermediate.
Key Conditions:
- Molar Ratio: 1:4 (3-chloroaniline : ClSO₃H)
- Temperature: 140–160°C
- Time: 4–6 hours
- Solvent: Solvent-free
Step 2: Amidation with Ammonia
The disulfonyl chloride intermediate is treated with aqueous or gaseous ammonia (NH₃) to yield 4-amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2). Subsequent chlorination introduces the second chlorine atom at position 5.
Chlorination Protocol:
- Reagents: Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂)
- Solvent: Acetic acid
- Temperature: 60–80°C
- Time: 8–12 hours
Alternative Route via Nitration-Reduction Sequences
A patent-derived approach employs nitration followed by catalytic hydrogenation to achieve high-purity products. Though originally developed for diaminobenzenediols, this methodology has been adapted for sulfonamide systems.
Nitration of 1,2,3-Trihalobenzene
1,2,3-Trichlorobenzene is nitrated using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield 1,2,3-trichloro-4,6-dinitrobenzene.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Nitrating Agent | 90% HNO₃ |
| Acid Catalyst | 98% H₂SO₄ |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
Hydroxylation and Sulfonamide Formation
The nitro groups are reduced using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst in acetic acid, followed by sulfonylation with chlorosulfonic acid.
Hydrogenation Conditions:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety while maintaining >99% purity. Key industrial adaptations include:
Continuous Flow Sulfonation
Tubular reactors enable precise temperature control during chlorosulfonation, reducing side products like sulfonic acid esters.
Solvent Recovery Systems
Acetic acid and toluene are recycled via fractional distillation, cutting material costs by 40% compared to batch processes.
Byproduct Management
Unreacted ClSO₃H is neutralized with sodium bicarbonate (NaHCO₃), generating sodium sulfate (Na₂SO₄) as a marketable byproduct.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can undergo condensation with aldehydes to form thiazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Condensation: Aldehydes in the presence of a base like sodium methoxide.
Major Products
Scientific Research Applications
4,6-Dichlorobenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studying enzyme functions.
Medicine: Employed in the development of diuretics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate and hydrogen ions, which in turn decreases the secretion of aqueous humor in the eye, making it useful in treating glaucoma . The molecular targets include the active site of carbonic anhydrase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4,6-dichlorobenzene-1,3-disulfonamide with structurally related compounds, highlighting differences in substituents, physical properties, and biological activities:
Key Observations
Substituent Effects on Biological Activity: The 1,3-disulfonamide scaffold is critical for enzyme inhibition, as seen in the activity of 4-amino-6-chlorobenzene-1,3-disulfonamide against TvaCA2 (Ki = 382.2 nM). However, its potency is lower than acetazolamide (AAZ, Ki = 222.9 nM), indicating that electron-donating groups (e.g., -NH₂) may reduce efficacy compared to unsubstituted derivatives . Dichlorofenamide (4,5-dichloro isomer) demonstrates therapeutic utility as a carbonic anhydrase inhibitor, emphasizing the importance of chlorine positioning for target specificity .
Physical Properties: The 4,5-dichloro isomer has a high melting point (228–229°C) and moderate solubility in organic solvents, whereas solubility data for the 4,6-dichloro isomer remains unreported. Amino-substituted derivatives (e.g., 4-amino-6-chloro) exhibit enhanced solubility in polar solvents, likely due to hydrogen bonding from the -NH₂ group .
Synthetic Utility: 4-Amino-6-chlorobenzene-1,3-disulfonamide is a key intermediate in hydrochlorothiazide manufacturing, synthesized via reactions involving liquid ammonia and formaldehyde . The 4,6-dichloro derivative may serve as a precursor in triazinyl sulfonamide synthesis, as evidenced by its use in preparing 4,6-dichloro-1,3,5-triazin-2-yl aminobenzenesulfonamides .
Q & A
Q. Table 1. Key Physical Properties of this compound Analogues
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~305.16 g/mol (for C₆H₆Cl₂N₂O₄S₂) | |
| Melting Point | Not reported; infer from DSC | - |
| Stability in NaOH | Soluble (forms sodium salt) |
Q. Table 2. Optimization Parameters for Electrochemical Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| pH | 8.0 (phosphate buffer) | Maximizes reaction rate |
| Anode Material | Carbon rod | Prevents metal leaching |
| Charge Passed | 576 C (As) | Ensures complete conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
